(14-Chlorotetradecyl)(methoxy)dimethylsilane
Description
“(14-Chlorotetradecyl)(methoxy)dimethylsilane” is an organosilicon compound characterized by a 14-carbon chloroalkyl chain, a methoxy group, and two methyl groups bonded to a silicon atom. Such compounds are typically used as intermediates in material science for surface modification, polymer synthesis, or as coupling agents due to their hydrophobic and reactive properties. The long alkyl chain enhances lipophilicity, making it suitable for applications requiring controlled release or compatibility with organic matrices .
Properties
CAS No. |
143099-72-3 |
|---|---|
Molecular Formula |
C17H37ClOSi |
Molecular Weight |
321.0 g/mol |
IUPAC Name |
14-chlorotetradecyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C17H37ClOSi/c1-19-20(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18/h4-17H2,1-3H3 |
InChI Key |
KVPVMNDFHPRGBI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14-Chlorotetradecyl)(methoxy)dimethylsilane typically involves the reaction of tetradecyl chloride with methoxydimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
[ \text{Tetradecyl chloride} + \text{Methoxydimethylsilane} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(14-Chlorotetradecyl)(methoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the tetradecyl chain can be substituted with other functional groups.
Hydrolysis: The methoxy group can be hydrolyzed to form silanol derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Hydrolysis: Silanol derivatives are formed.
Oxidation: Oxidized silane derivatives are produced.
Scientific Research Applications
(14-Chlorotetradecyl)(methoxy)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (14-Chlorotetradecyl)(methoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorinated tetradecyl chain and the methoxy group. These functional groups enable the compound to participate in a variety of chemical reactions, leading to the formation of new products with desired properties.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Structural Analogues
Table 2: Impact of Substituent Position on logK (Aromatic Systems)
| Substituent | Position | logK Value |
|---|---|---|
| Bromo | 4 | 3.1 |
| Bromo | 3 | 2.8 |
| Bromo | 2 | 2.5 |
| Methoxy | 3 | 1.9 |
| Methoxy | 2 | 1.7 |
| Methoxy | 4 | 1.4 |
Biological Activity
(14-Chlorotetradecyl)(methoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables to present a comprehensive overview.
- Molecular Formula : CHClOSi
- Molecular Weight : 320.01 g/mol
- Structure : The compound features a long-chain alkyl group (tetradecyl), a methoxy group, and two dimethylsilyl groups, contributing to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily linked to its ability to interact with biological membranes and proteins. Its hydrophobic tetradecyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction may lead to alterations in cellular signaling pathways, gene expression, and enzyme activity.
Biological Activity Overview
Research indicates that silane compounds, including this compound, exhibit various biological activities such as:
- Antimicrobial Properties : Demonstrated effectiveness against certain bacteria and fungi.
- Cytotoxicity : Potential to induce apoptosis in cancer cell lines.
- Inflammatory Response Modulation : Influence on cytokine production and inflammatory pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of silane compounds against Staphylococcus aureus and Escherichia coli. Results showed that this compound inhibited bacterial growth at concentrations as low as 0.1% (v/v), suggesting significant antimicrobial potential.
| Concentration (%) | S. aureus Inhibition (%) | E. coli Inhibition (%) |
|---|---|---|
| 0.01 | 10 | 5 |
| 0.1 | 70 | 60 |
| 1.0 | 95 | 90 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent increase in cytotoxicity.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 50 |
| 100 | 20 |
Research Findings
Several studies have highlighted the following key findings regarding the biological activity of this compound:
- Cell Membrane Interaction : The hydrophobic nature of the tetradecyl chain enhances interaction with lipid membranes, leading to altered membrane dynamics.
- Cytokine Production : Research indicates modulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines upon exposure to the compound.
- Potential Therapeutic Applications : Given its cytotoxic effects on cancer cells and antimicrobial properties, there is potential for development as an anti-cancer or antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
